2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline moiety linked to an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the acetamide group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Medicine: Preliminary research suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline
- N-(4-methylphenyl)acetamide Compared to these compounds, 2-[(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide is unique due to its combined structural features, which may contribute to its distinct biological activities and potential applications.
Properties
IUPAC Name |
2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-6-8-14(9-7-13)20-18(22)12-24-17-5-3-4-16-15(17)10-11-21(2)19(16)23/h3-9H,10-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXISVWQVPQEAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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